molecular formula C40H22N4O8 B11665388 2,2'-(benzene-1,3-diyldimethanediyl)bis[5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione]

2,2'-(benzene-1,3-diyldimethanediyl)bis[5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione]

Cat. No.: B11665388
M. Wt: 686.6 g/mol
InChI Key: DMGQGACTTNVEIF-UHFFFAOYSA-N
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Description

The compound “2-[(3-{[1,3-DIOXO-5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOL-2-YL]METHYL}PHENYL)METHYL]-5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of benzoxazinone and isoindole rings. Typical synthetic routes may include:

    Formation of Benzoxazinone Rings: This can be achieved through the cyclization of anthranilic acid derivatives with carbonyl compounds.

    Formation of Isoindole Rings: This can be synthesized via the reaction of phthalic anhydride with amines.

    Coupling Reactions: The final compound is formed by coupling the benzoxazinone and isoindole intermediates under specific conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis processes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The benzoxazinone and isoindole rings can be oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohol derivatives.

Scientific Research Applications

The compound’s unique structure makes it a candidate for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazinone Derivatives: Compounds with similar benzoxazinone structures.

    Isoindole Derivatives: Compounds with similar isoindole structures.

Uniqueness

The uniqueness of this compound lies in its combination of benzoxazinone and isoindole structures, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C40H22N4O8

Molecular Weight

686.6 g/mol

IUPAC Name

2-[[3-[[1,3-dioxo-5-(4-oxo-3,1-benzoxazin-2-yl)isoindol-2-yl]methyl]phenyl]methyl]-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C40H22N4O8/c45-35-25-14-12-23(33-41-31-10-3-1-8-27(31)39(49)51-33)17-29(25)37(47)43(35)19-21-6-5-7-22(16-21)20-44-36(46)26-15-13-24(18-30(26)38(44)48)34-42-32-11-4-2-9-28(32)40(50)52-34/h1-18H,19-20H2

InChI Key

DMGQGACTTNVEIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)CC5=CC(=CC=C5)CN6C(=O)C7=C(C6=O)C=C(C=C7)C8=NC9=CC=CC=C9C(=O)O8

Origin of Product

United States

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